(S)-methocarbamol
Overview
Description
(S)-methocarbamol is a drug that belongs to the class of muscle relaxants. It is used for the treatment of muscle spasms and pain. The drug is a racemic mixture of two enantiomers, (S)-methocarbamol and (R)-methocarbamol. In
Scientific Research Applications
Use in Orthopedics
Methocarbamol has been effectively used as a skeletal muscle relaxant in orthopedic conditions. Studies have shown its efficacy in treating severe neurological disorders and skeletal muscle spasm states. It has been particularly useful in conditions like herniated lumbar and cervical disks causing painful muscular spasms (Lewis, 1959), (Forsyth, 1958).
Efficacy as a Muscle Relaxant
Research has highlighted the safety and efficacy of Methocarbamol as a muscle relaxant with analgesic action. It's been effective as a supplement to exercise regimens and physiotherapy in easing discomfort associated with acute musculoskeletal disorders (Jung & Chae, 2019).
Molecular Mechanisms of Action
Studies have explored methocarbamol's influence on neuromuscular transmission and its impact on muscle force and voltage-gated Na+ channels. This provides insights into the molecular mechanisms underlying its muscle relaxant properties (Zhang et al., 2020).
Pharmacological Effect and Clinical Use
Methocarbamol's role extends to various conditions like articular muscle sprain, lumbar muscle spain, Sciatica, hypertrophic spondylitis, and rheumatoid arthritis. It has also been used in cosmetic surgery for postoperative pain control (Jiaxiang, 2011).
Application in Tablet Formulation
Research on Methocarbamol has shifted towards the formulation of fast dissolving and disintegrating tablets. Studies have investigated the effect of various disintegrants on the release of the drug from tablets, contributing to advancements in pharmaceutical formulations (Latha & Babu, 2017).
Impact on Hospital Length of Stay
In trauma patients with closed rib fractures, methocarbamol usage has been associated with a decrease in the length of hospital stay, indicating its role in improving patient recovery times (Patanwala et al., 2017).
Analytical Methods for Determination
Advancements in analytical methods for determining methocarbamol in various forms have been made, such as UV spectrometric methods for estimating methocarbamol in bulk and formulations (Meher & Mamillapalli, 2013).
Interaction with Other Substances
properties
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methocarbamol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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